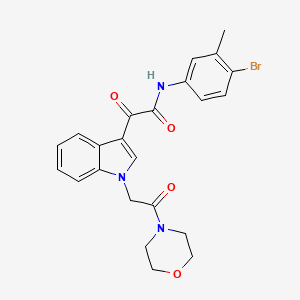

N-(4-bromo-3-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

N-(4-bromo-3-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-oxoacetamide derivative characterized by a 4-bromo-3-methylphenyl group linked to a 2-oxoacetamide scaffold, which is further substituted at the indole N1-position with a 2-morpholino-2-oxoethyl moiety. This compound belongs to a broader class of indol-3-yl-oxoacetamides, which are pharmacologically significant due to their structural versatility and demonstrated bioactivities, including antimicrobial, antitumor, and antimalarial properties . The morpholino group enhances solubility and may modulate target interactions, while the bromo and methyl substituents on the phenyl ring likely influence lipophilicity and electronic properties, impacting membrane permeability and binding affinity .

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22BrN3O4/c1-15-12-16(6-7-19(15)24)25-23(30)22(29)18-13-27(20-5-3-2-4-17(18)20)14-21(28)26-8-10-31-11-9-26/h2-7,12-13H,8-11,14H2,1H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKAGROXBSYVVBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-3-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, with the CAS number 872857-60-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, COX inhibition, and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 484.3 g/mol. The structure incorporates a bromo-substituted phenyl ring and an indole moiety linked through a morpholino group, which is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 872857-60-8 |

| Molecular Formula | C23H22BrN3O4 |

| Molecular Weight | 484.3 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Anti-inflammatory Properties

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. Inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, is a key mechanism through which many anti-inflammatory drugs exert their effects. The compound has shown moderate inhibitory activity against COX-II, which is implicated in various inflammatory processes.

In vitro studies indicate that compounds with similar structures exhibit IC50 values ranging from to for COX-I and COX-II inhibition . The most potent derivatives reported have IC50 values significantly lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound could be developed into a more effective therapeutic agent.

The mechanism of action for this compound likely involves the following pathways:

- COX Inhibition : By inhibiting COX-II, the compound reduces the synthesis of prostaglandins that mediate inflammation and pain.

- Antioxidant Activity : Preliminary data suggest that the compound may also exhibit antioxidant properties, further contributing to its anti-inflammatory effects.

- Modulation of Cytokines : The compound may influence cytokine levels involved in inflammatory responses, although specific data on this aspect remains limited.

Study 1: In Vitro Evaluation of COX Inhibition

In a comparative study evaluating various compounds for COX inhibition, this compound was found to have a moderate selectivity index compared to Celecoxib, a well-known COX-II inhibitor. The study reported an IC50 value for the compound that was comparable but slightly higher than that of Celecoxib .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that modifications in the phenyl and morpholino groups significantly affect biological activity. Variants with different substituents on the phenyl ring showed enhanced potency against COX-II while maintaining low toxicity profiles.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Indol-3-yl-oxoacetamides exhibit diverse bioactivities depending on substituents. Key structural analogues and their properties are summarized below:

Key Observations :

- Bromine’s electron-withdrawing effect could stabilize binding interactions in hydrophobic pockets .

- Morpholino Functionalization: The 2-morpholino-2-oxoethyl group in the target compound and ’s analog contrasts with simpler substituents (e.g., hydroxyethyl in ). Morpholino moieties are associated with improved solubility and metabolic stability, critical for pharmacokinetics .

Mechanistic Insights

- Microtubule Inhibition: D-24851 binds tubulin at a unique site, avoiding neurotoxicity seen with vinca alkaloids. The target compound’s morpholino group may sterically hinder neurotoxic interactions, though structural studies are required .

- Resistance Profile: Unlike paclitaxel or doxorubicin, D-24851 remains effective against multidrug-resistant cells. The target compound’s bulky substituents (bromo, morpholino) may similarly evade efflux pumps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.